Aureothricin

Descripción general

Descripción

El Aureotrícico es un antibiótico ditolopirrolónico que se aisló por primera vez como un sólido cristalino amarillo de especies de Streptomyces . Es conocido por su actividad antimicrobiana de amplio espectro contra diversas bacterias y hongos fitopatógenos . El Aureotrícico tiene una estructura bicíclica única que contiene un puente disulfuro entre dos enetioles, lo que contribuye a sus propiedades distintivas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Aureotrícico se puede sintetizar mediante la acetilación del núcleo común de pirrocina de los antibióticos ditolopirrolónicos . La ruta sintética implica la reacción de 4-benciltio-5-benciltiometil-3-hidroxi-2-oxo-2,5-dihidrofuran con amoníaco y aminas primarias para formar derivados de 3-amino-4-benciltio-5-benciltiometil-3-pirrolin-2-ona .

Métodos de Producción Industrial: La producción industrial de Aureotrícico involucra procesos de fermentación utilizando especies de Streptomyces. La producción se puede mejorar incorporando extractos orgánicos, como el éster dimetilo de ácido hibisco y el éster dimetilo de ácido hidroxicítrico, en los medios de cultivo . La adición de iones de hierro (Fe²⁺ o Fe³⁺) al medio de cultivo también induce la producción de Aureotrícico .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Aureotrícico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: El Aureotrícico se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de ditolopirrolona con propiedades antimicrobianas alteradas .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

1. Antibacterial Activity

Aureothricin has demonstrated considerable efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. It acts primarily by inhibiting RNA synthesis, which is critical for bacterial growth and replication. Studies have shown that this compound can inhibit the activity of bacterial RNA polymerase, leading to a bacteriostatic effect on susceptible organisms such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. This includes effectiveness against pathogenic fungi that pose significant health risks, particularly in immunocompromised individuals. The compound's mode of action against fungi is similar to its antibacterial effects, primarily involving the inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 2 μg/ml |

| Escherichia coli | Gram-negative | 0.2 μg/ml |

| Candida albicans | Fungal | 4 μg/ml |

| Pseudomonas aeruginosa | Gram-negative | 8 μg/ml |

Case Studies

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a controlled laboratory study, this compound was tested against MRSA strains. The results indicated that this compound exhibited potent antibacterial activity, with MIC values significantly lower than those for traditional antibiotics such as methicillin. This suggests that this compound could be a valuable alternative in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of this compound against Candida albicans. The research demonstrated that this compound effectively inhibited fungal growth at concentrations that were well-tolerated in mammalian cell lines, indicating its potential for therapeutic use in treating fungal infections without significant toxicity .

Future Directions and Research Opportunities

The promising results from studies on this compound highlight several avenues for future research:

- Synthetic Modifications : Investigating analogs of this compound could enhance its efficacy or reduce toxicity.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring the potential of using this compound in combination with other antimicrobial agents to overcome resistance mechanisms in pathogens.

Mecanismo De Acción

El Aureotrícico ejerce sus efectos inhibiendo la ARN polimerasa, interfiriendo así con el proceso de transcripción en las bacterias . Esta inhibición conduce a la supresión del crecimiento y la proliferación bacteriana. Además, se ha demostrado que el Aureotrícico induce la expresión de genes marcadores de la vía de señalización del salicilato y el jasmonato en las plantas, contribuyendo a sus propiedades de biocontrol .

Comparación Con Compuestos Similares

El Aureotrícico es parte de la familia de antibióticos ditolopirrolónicos, que incluye otros compuestos como la holomicina, la tioulutina y la tiomarinol . En comparación con estos compuestos similares, el Aureotrícico es único debido a sus modificaciones estructurales específicas y su actividad antimicrobiana de amplio espectro .

Lista de Compuestos Similares:

- Holomicina

- Tioulutina

- Tiomarinol

Las propiedades únicas y las diversas aplicaciones del Aureotrícico lo convierten en un compuesto valioso en diversos campos de la investigación científica y la industria.

Actividad Biológica

Aureothricin is a notable antibiotic belonging to the dithiolopyrrolone class, first isolated from the actinobacterium Streptomyces. It exhibits a broad spectrum of biological activities, particularly against various Gram-positive and Gram-negative bacteria, as well as showing potential anti-cancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

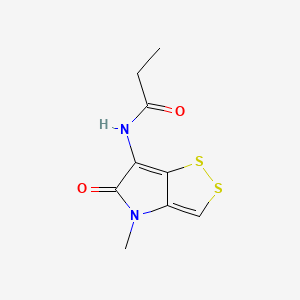

Chemical Structure and Properties

This compound has the chemical formula and features a unique bicyclic structure characterized by a disulfide bridge between two ene-thiols. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 218.31 g/mol |

| Melting Point | 158°C |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Mycobacterium tuberculosis : Exhibits potent activity, making it a candidate for further research in tuberculosis treatment.

Antitumor Activity

Recent studies have indicated that this compound possesses cytotoxic effects on cancer cell lines:

- HT-1080 Fibrosarcoma Cells : Exhibited growth inhibition with an IC50 value of 30 µM, indicating a concentration-dependent effect on tumor cell proliferation .

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

- Inhibition of Protein Synthesis : Similar to other dithiolopyrrolones, this compound may interfere with transcription processes in yeast and bacterial cells, leading to microbially static properties.

- Disruption of Cell Membrane Integrity : Some studies suggest that this compound can disrupt bacterial cell membranes, contributing to its antibacterial effects.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 1 to 8 µg/mL for most tested strains.

- This compound was found to be more effective than traditional antibiotics like penicillin against certain resistant strains .

Research on Antitumor Activity

A separate investigation focused on the antitumor properties of this compound. The study highlighted:

- This compound's ability to induce apoptosis in cancer cells, with increased levels of caspase-3 activation observed in treated HT-1080 cells.

- A comparative analysis showed that this compound outperformed several conventional chemotherapeutic agents in terms of cytotoxicity against cancer cell lines .

Propiedades

IUPAC Name |

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZYFXMSMFMTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205993 | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-95-8 | |

| Record name | Aureothricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureothricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREOTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.